molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No. B086204
CAS RN: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

123.1 g (1.0 mol) of nitrobenzene and 582.5 g (5.0 mol) of chlorosulfonic acid are reacted as described in Example 20, but without addition of sulfamic acid. 175.1 g of dry 3-nitrobenzenesulfonyl chloride, corresponding to a yield of 79.0% of theory, are obtained.
Quantity
123.1 g
Type
reactant
Reaction Step One
Quantity
582.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl:10][S:11](O)(=[O:13])=[O:12].S(=O)(=O)(O)N>>[N+:1]([C:4]1[CH:9]=[C:8]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
123.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
582.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 175.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.